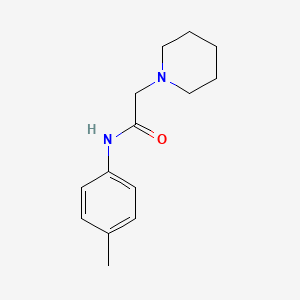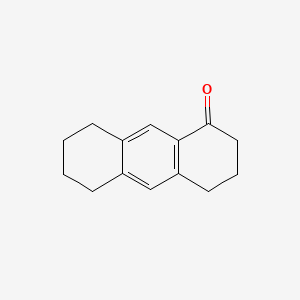![molecular formula C17H10N2O3 B3060648 3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione CAS No. 61424-77-9](/img/structure/B3060648.png)
3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione
Descripción general
Descripción
“3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione” is a complex organic compound that belongs to the class of fused heterocyclic systems . Compounds of this class exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of 5-acetyl-4-aminopyrimidines, which when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves various functional groups. The presence of a pyrimidine nucleus at 2,3-positions with hydrophobic groups, 4-chlorophenyl or 4-bromophenyl at 5-position, and more hydrophobic groups (=NH-4, –N=CHPh-3; =NH-4, –NMe-3) significantly affects their antitumor activity .Aplicaciones Científicas De Investigación
Anticancer Activities
This compound has been evaluated as a potential cytotoxic agent. The cytotoxic activities of the target compounds were evaluated against four cancer cell lines MCF-7, HCT-116, HepG-2, and A549 in comparison with vinblastine and colchicine as reference drugs . The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent .
Molecular Docking
Molecular docking studies have been conducted to explore the structure–activity relationship of 4H-chromenes with modification at the 2-,4- or 7-position, and fused pyrimidine ring at 2,3-position . These studies help in understanding how the compound interacts with biological targets.
Antimicrobial Activity
The compound has shown antimicrobial activity. Chromene derivatives, which include this compound, have been reported to have antimicrobial properties .
Anti-inflammatory and Analgesic Activity
Chromene derivatives, including this compound, have been reported to have anti-inflammatory and analgesic properties .
Antitubercular Activity
The compound has been evaluated for its in vitro antitubercular activity against Mycobacterium tuberculosis H 37 Rv .
Apoptosis Induction
Mechanistic investigations of similar compounds have revealed their ability to induce cell cycle arrest and apoptosis in HepG2 cells .
Antiproliferative Activity
Compounds of this class exhibit antiproliferative activities . This makes them potential candidates for the development of new drugs for the treatment of various types of cancer.
Synthesis of New Derivatives
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . This opens up possibilities for the development of new compounds with potentially improved properties.
Mecanismo De Acción
While the exact mechanism of action for “3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione” is not specified, compounds of the pyrido[2,3-d]pyrimidines class are known to inhibit various biological targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Direcciones Futuras
The future directions for research on “3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione” and similar compounds could involve further exploration of their chemical properties and biological activity. This could include the development of new synthesis methods, investigation of their mechanism of action, and evaluation of their potential as therapeutic agents .
Propiedades
IUPAC Name |
3-phenylchromeno[2,3-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-15-12-8-4-5-9-14(12)22-16-13(15)10-19(17(21)18-16)11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQLQKIAEAFNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=O)C4=CC=CC=C4OC3=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363260 | |
| Record name | 7B-056 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61424-77-9 | |
| Record name | 3-Phenyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,5(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61424-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7B-056 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




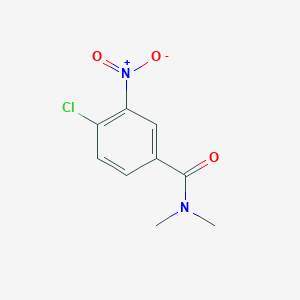
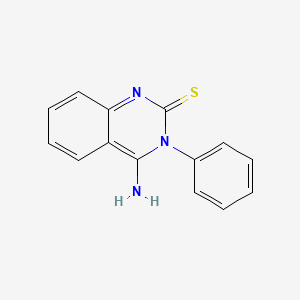



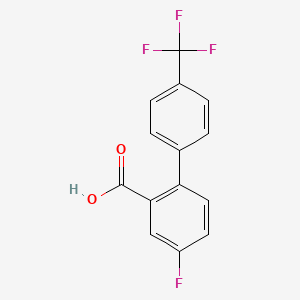
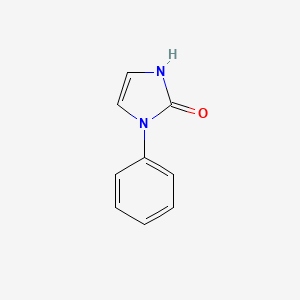
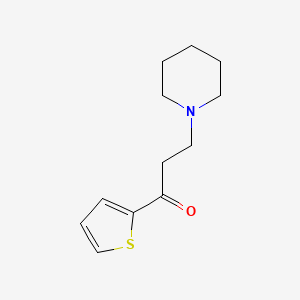
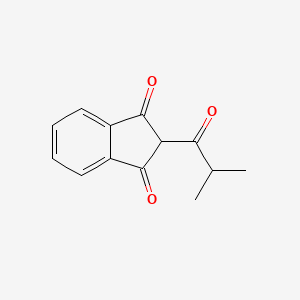
![Ethyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B3060585.png)
